N-[1-[2-(3-fluorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide
Description
N-[1-[2-(3-fluorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide is a synthetic organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with a methanesulfonamide group and a 3-fluorophenyl group, making it a molecule of interest for its unique chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[1-[2-(3-fluorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23FN2O3S/c1-16(2,12-6-4-7-13(17)10-12)15(20)19-9-5-8-14(11-19)18-23(3,21)22/h4,6-7,10,14,18H,5,8-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPSJPEHPLKLUPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC(=CC=C1)F)C(=O)N2CCCC(C2)NS(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-[2-(3-fluorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route includes the following steps:
Preparation of 3-fluorophenyl-2-methylpropanoyl chloride: This intermediate can be synthesized by reacting 3-fluorophenylacetic acid with thionyl chloride under reflux conditions.
Formation of the piperidine intermediate: The piperidine ring is introduced by reacting the acyl chloride with piperidine in the presence of a base such as triethylamine.
Introduction of the methanesulfonamide group: The final step involves reacting the piperidine intermediate with methanesulfonyl chloride in the presence of a base like pyridine to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[1-[2-(3-fluorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions, such as using sodium methoxide in methanol.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-[2-(3-fluorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[1-[2-(3-chlorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide
- N-[1-[2-(3-bromophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide
- N-[1-[2-(3-methylphenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide
Uniqueness
N-[1-[2-(3-fluorophenyl)-2-methylpropanoyl]piperidin-3-yl]methanesulfonamide is unique due to the presence of the fluorine atom on the phenyl ring, which can significantly influence its chemical reactivity and biological activity compared to its analogs with different substituents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
